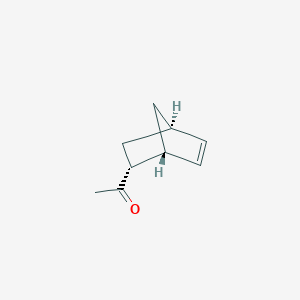
endo-2-Acetyl-5-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI): is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[221]hept-5-ene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]hept-5-ene derivative.
Oxidation: The bicyclo[2.2.1]hept-5-ene derivative undergoes oxidation to introduce the ketone functional group at the desired position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand or catalyst in certain chemical reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with unique properties.
Chemical Manufacturing: The compound is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism by which Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with biological molecules, influencing pathways involved in various physiological processes.
Comparison with Similar Compounds
- Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)- (9CI)
- rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the bicyclo[2.2.1]hept-5-ene ring system distinguishes these compounds from each other.
- Reactivity: The reactivity of these compounds may vary based on the nature and position of the substituents.
- Applications: While all these compounds have potential applications in organic synthesis and medicinal chemistry, their specific uses may differ based on their unique properties.
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) stands out due to its specific structural features and the potential for diverse applications in various fields.
Properties
CAS No. |
107740-92-1 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9+/m1/s1 |
InChI Key |
NIMLCWCLVJRPFY-VGMNWLOBSA-N |
SMILES |
CC(=O)C1CC2CC1C=C2 |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2 |
Canonical SMILES |
CC(=O)C1CC2CC1C=C2 |
Synonyms |
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















